Cas no 1445951-07-4 (3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride)
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3,3-Difluoro-N-methylcyclobutanamine hydrochloride
- 3,3-Difluoro-N-methylcyclobutanamine HCl
- 3,3-difluoro-N-methylcyclobutan-1-amine;hydrochloride
- VHC95107
- 3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride
- 3,3-difluoro-N-methyl-cyclobutanamine HCl
- MFCD25509407
- CS-0308466
- EN300-1212439
- 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride
- 1445951-07-4
- SCHEMBL22691414
- 3,3-Difluoro-N-Methylcyclobutanamine Hydrochloride(WX600324)
- AS-39831
- SY237261
- AKOS027255352
- 3,3-Difluoro-N-methylcyclobutanaminehydrochloride
-
- MDL: MFCD25509407
- Inchi: 1S/C5H9F2N.ClH/c1-8-4-2-5(6,7)3-4;/h4,8H,2-3H2,1H3;1H
- InChI Key: AVJYDKAIQOIIOI-UHFFFAOYSA-N
- SMILES: Cl.FC1(CC(C1)NC)F
Computed Properties
- Exact Mass: 157.0469833g/mol
- Monoisotopic Mass: 157.0469833g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 84.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3265-1-1 G |
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride |
1445951-07-4 | 95% | 1g |
¥ 1,920.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3265-1-5 G |
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride |
1445951-07-4 | 95% | 5g |
¥ 5,761.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3265-1-10 G |
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride |
1445951-07-4 | 95% | 10g |
¥ 9,603.00 | 2021-05-07 | |
| Chemenu | CM323333-1g |
3,3-Difluoro-N-methylcyclobutanamine hydrochloride |
1445951-07-4 | 95% | 1g |
$842 | 2021-06-15 | |
| Chemenu | CM323333-1g |
3,3-Difluoro-N-methylcyclobutanamine hydrochloride |
1445951-07-4 | 95% | 1g |
$349 | 2023-01-19 | |
| abcr | AB455625-1 g |
3,3-Difluoro-N-methylcyclobutanamine HCl; . |
1445951-07-4 | 1g |
€926.50 | 2023-07-18 | ||
| Chemenu | CM323333-5g |
3,3-Difluoro-N-methylcyclobutanamine hydrochloride |
1445951-07-4 | 95% | 5g |
$1048 | 2023-01-19 | |
| Chemenu | CM323333-10g |
3,3-Difluoro-N-methylcyclobutanamine hydrochloride |
1445951-07-4 | 95% | 10g |
$1746 | 2023-01-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3265-1-1 G |
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride |
1445951-07-4 | 97% | 1g |
¥ 1,920.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3265-1-5 G |
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride |
1445951-07-4 | 97% | 5g |
¥ 5,761.00 | 2022-10-13 |
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride Suppliers
3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3,3-difluoro-N-methyl-cyclobutanamine;hydrochloride
Research Brief on 3,3-Difluoro-N-methyl-cyclobutanamine Hydrochloride (CAS: 1445951-07-4): Recent Advances and Applications
3,3-Difluoro-N-methyl-cyclobutanamine hydrochloride (CAS: 1445951-07-4) is a fluorinated cyclobutylamine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, including a difluorinated cyclobutane ring and a methylamine moiety, has been explored for its potential applications in the development of novel therapeutics. Recent studies have highlighted its role as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of drugs targeting central nervous system (CNS) disorders, metabolic diseases, and infectious diseases.
The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design, as it can enhance metabolic stability, improve bioavailability, and modulate the physicochemical properties of the compound. In the case of 3,3-difluoro-N-methyl-cyclobutanamine hydrochloride, the presence of two fluorine atoms on the cyclobutane ring is believed to confer increased lipophilicity and resistance to enzymatic degradation, making it an attractive scaffold for further chemical modifications. Recent publications have demonstrated its utility in the synthesis of potent and selective inhibitors of enzymes such as monoamine oxidases (MAOs) and kinases, which are implicated in various pathological conditions.
One of the most notable applications of 3,3-difluoro-N-methyl-cyclobutanamine hydrochloride is in the development of novel antidepressants and anxiolytics. A 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on this scaffold, which exhibited high affinity for serotonin and norepinephrine transporters (SERT and NET). These compounds showed promising results in preclinical models of depression and anxiety, with improved pharmacokinetic profiles compared to existing therapeutics. The hydrochloride salt form of the compound was particularly emphasized for its enhanced solubility and stability, facilitating formulation development.
In addition to its CNS applications, 3,3-difluoro-N-methyl-cyclobutanamine hydrochloride has also been investigated for its potential in oncology. A recent patent application (WO2023051234) disclosed its use as a building block for the synthesis of small-molecule inhibitors targeting protein kinases involved in cancer cell proliferation and survival. The fluorinated cyclobutylamine core was found to improve the binding affinity and selectivity of these inhibitors, reducing off-target effects and improving therapeutic indices. Furthermore, the compound's ability to cross the blood-brain barrier (BBB) has opened new avenues for the treatment of brain tumors and metastatic cancers.
From a synthetic chemistry perspective, advances in the preparation of 3,3-difluoro-N-methyl-cyclobutanamine hydrochloride have been reported, with a focus on optimizing yield and purity. A 2022 study in Organic Process Research & Development described a scalable and cost-effective route to this compound, utilizing a combination of asymmetric catalysis and fluorination techniques. The authors highlighted the importance of controlling stereochemistry during the synthesis, as the spatial arrangement of substituents on the cyclobutane ring can significantly influence the biological activity of the final drug candidates.
In conclusion, 3,3-difluoro-N-methyl-cyclobutanamine hydrochloride (CAS: 1445951-07-4) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its unique structural attributes, combined with recent synthetic and pharmacological advancements, position it as a valuable tool for the development of next-generation therapeutics. Ongoing research is expected to further elucidate its potential in addressing unmet medical needs across a range of disease areas.
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